3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H8ClF6N. It is characterized by the presence of two trifluoromethyl groups attached to a cyclobutane ring, along with an amine group and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl groups. The resulting intermediate is then reacted with ammonia or an amine to form the amine derivative, which is subsequently converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions
Major Products Formed
Scientific Research Applications
3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with unique properties, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of 3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with active sites of enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-bis(trifluoromethyl)cyclobutanamine hydrochloride
Uniqueness
3,3-bis(trifluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with fewer trifluoromethyl groups .
Properties
CAS No. |
2624132-28-9 |
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Molecular Formula |
C6H8ClF6N |
Molecular Weight |
243.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.